molecular formula C13H21NO4 B8523422 tert-butyl 4-hydroxy-4-(3-hydroxyprop-1-yn-1-yl)piperidine-1-carboxylate

tert-butyl 4-hydroxy-4-(3-hydroxyprop-1-yn-1-yl)piperidine-1-carboxylate

Cat. No.: B8523422
M. Wt: 255.31 g/mol
InChI Key: ANNSTPFGYVGOIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-butyl 4-hydroxy-4-(3-hydroxyprop-1-yn-1-yl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with hydroxy and hydroxypropynyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-hydroxy-4-(3-hydroxyprop-1-yn-1-yl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of Piperidine Ring: Starting from a suitable precursor, the piperidine ring is formed through cyclization reactions.

    Introduction of Hydroxy Groups: Hydroxy groups are introduced via hydroxylation reactions using reagents such as hydrogen peroxide or osmium tetroxide.

    Addition of Hydroxypropynyl Group: The hydroxypropynyl group is added through propargylation reactions, often using propargyl bromide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-butyl 4-hydroxy-4-(3-hydroxyprop-1-yn-1-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to carbonyl groups using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

tert-butyl 4-hydroxy-4-(3-hydroxyprop-1-yn-1-yl)piperidine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Industrial Applications: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-hydroxy-4-(3-hydroxyprop-1-yn-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxy and hydroxypropynyl groups can form hydrogen bonds with biological macromolecules, influencing their function. The piperidine ring can interact with receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 1,1-Dimethylethyl 4-Hydroxy-4-(2-hydroxyethyl)-1-piperidinecarboxylate
  • 1,1-Dimethylethyl 4-Hydroxy-4-(4-hydroxybutyl)-1-piperidinecarboxylate

Uniqueness

tert-butyl 4-hydroxy-4-(3-hydroxyprop-1-yn-1-yl)piperidine-1-carboxylate is unique due to the presence of the hydroxypropynyl group, which imparts distinct chemical reactivity and potential biological activity compared to similar compounds with different substituents.

Properties

Molecular Formula

C13H21NO4

Molecular Weight

255.31 g/mol

IUPAC Name

tert-butyl 4-hydroxy-4-(3-hydroxyprop-1-ynyl)piperidine-1-carboxylate

InChI

InChI=1S/C13H21NO4/c1-12(2,3)18-11(16)14-8-6-13(17,7-9-14)5-4-10-15/h15,17H,6-10H2,1-3H3

InChI Key

ANNSTPFGYVGOIX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C#CCO)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Tetrabutylammonium fluoride (1M in tetrahydrofuran, 80 ml, 80 mmol) was added to a solution of 1,1-dimethylethyl 4-hydroxy-4-(3-trimethylsilyloxypropynyl)-1-piperidinecarboxylate (from step (i) above; 24.4 g, 75 mmol) in tetrahydrofuran (300 ml) and the mixture was stirred at room temperature for 18 hours. The solvent was evaporated under reduced pressure and water (200 ml) was added. The mixture was extracted with ethyl acetate (2×200 ml) and the combined organic fractions were washed with water (2×200 ml) and brine (200 ml), dried (MgSO4) and the solvent was evaporated under reduced pressure to give the title compound as an orange oil (16.8 g, 88%).
Quantity
80 mL
Type
reactant
Reaction Step One
Name
1,1-dimethylethyl 4-hydroxy-4-(3-trimethylsilyloxypropynyl)-1-piperidinecarboxylate
Quantity
24.4 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Yield
88%

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